5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile

Lipophilicity Drug-likeness Physicochemical profiling

5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1017689-87-0) is a polysubstituted 5-aminopyrazole-4-carbonitrile derivative with the molecular formula C10H14N4 and a molecular weight of 190.25 g/mol. The compound features a pyrazole core bearing a 5-amino group, a 4-carbonitrile group, a 3-cyclopentyl substituent, and a 1-methyl substituent.

Molecular Formula C10H14N4
Molecular Weight 190.25 g/mol
CAS No. 1017689-87-0
Cat. No. B1290104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile
CAS1017689-87-0
Molecular FormulaC10H14N4
Molecular Weight190.25 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)C2CCCC2)C#N)N
InChIInChI=1S/C10H14N4/c1-14-10(12)8(6-11)9(13-14)7-4-2-3-5-7/h7H,2-5,12H2,1H3
InChIKeyZATPDPONLXJIHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1017689-87-0): A Specialized Heterocyclic Building Block for Medicinal Chemistry


5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1017689-87-0) is a polysubstituted 5-aminopyrazole-4-carbonitrile derivative with the molecular formula C10H14N4 and a molecular weight of 190.25 g/mol [1]. The compound features a pyrazole core bearing a 5-amino group, a 4-carbonitrile group, a 3-cyclopentyl substituent, and a 1-methyl substituent . It is classified as a heterocyclic building block and is supplied for research and development purposes with typical purities of ≥95% . As a member of the 5-aminopyrazole-4-carbonitrile family,1 this scaffold is recognized as a versatile precursor for the synthesis of fused heterocyclic systems, including pyrazolo[3,4-d]pyrimidines, which have been explored as kinase inhibitors [2].

Why 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile Cannot Be Casually Swapped with Other Aminopyrazole-4-carbonitriles


Within the 5-aminopyrazole-4-carbonitrile class, even seemingly minor substitutions produce measurable changes in lipophilicity (XLogP3) and steric profile that directly affect solubility, membrane permeability, and downstream synthetic reactivity [1]. For example, replacing the 3-cyclopentyl group of the target compound with a cyclohexyl group increases the molecular weight from 190.25 to 204.27 Da and raises XLogP3 from 1.8 to 2.4 [2], substantially altering pharmacokinetic predictor values. Conversely, the regioisomeric counterpart (5-amino-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbonitrile, CAS 158000-93-2) possesses a lower XLogP3 of 1.7 [3], which shifts the calculated log D and BCF values. These computed property differences, while modest in magnitude, are sufficient to influence fragment-based screening hit rates and lead optimization trajectories when the compounds are used as synthetic intermediates [4].

Quantitative Differentiation Evidence: 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile Versus Closest Analogs


Computed Lipophilicity (XLogP3): Higher Than Regioisomer and Non-Methylated Analog

The target compound (1017689-87-0) has a PubChem-computed XLogP3 value of 1.8, which is higher than the 1.7 of its direct regioisomer 5-amino-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS 158000-93-2) and substantially higher than the 1.3 of the non-methylated analog 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS 30929-67-0) [1][2]. This 0.1 log unit increase over the regioisomer and 0.5 log unit increase over the des-methyl analog indicate measurably greater predicted membrane permeability for the target [3].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight: Intermediate Between Des-Methyl and Cyclohexyl Analogs

The target compound (MW = 190.25 Da) occupies an intermediate position between the lighter 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS 30929-67-0, MW = 176.22 Da) and the heavier 5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 553672-05-2, MW = 204.27 Da) [1][2]. This positions the compound within the optimal range for fragment-based screening (typically MW < 250 Da) while providing greater functional group complexity than the des-methyl analog.

Molecular weight optimization Lead-likeness Fragment-based screening

Structural Distinctiveness: 3-Cyclopentyl, 1-Methyl Substitution Pattern Versus Regioisomer

The target compound (1017689-87-0) places the cyclopentyl group at the pyrazole 3-position and the methyl group at the 1-position. Its regioisomer (CAS 158000-93-2) reverses this arrangement, with cyclopentyl at the 1-position and methyl at the 3-position [1]. This positional swap alters the steric and electronic environment around the reactive 5-amino and 4-carbonitrile groups, which can affect regioselectivity in subsequent cyclocondensation reactions used to construct pyrazolo[3,4-d]pyrimidine cores for kinase inhibitor development [2].

Regioisomer differentiation Structure-activity relationships Kinase inhibitor design

Supplier Availability and Purity: Multi-Vendor Sourcing with ≥95% Purity Benchmark

The target compound is commercially available from multiple independent suppliers, including AKSci (≥95% purity, Cat. 2131DA), BOC Sciences, and HDH Pharma . In contrast, the cyclohexyl analog (CAS 553672-05-2) has a narrower supplier base and fewer documented commercial sources in publicly accessible catalogs [1]. This multi-source availability reduces single-supplier dependency risk and enables competitive procurement pricing.

Procurement reliability Supply chain Quality specification

Recommended Application Scenarios for 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Inhibitor Library Design Requiring Intermediate Lipophilicity

With an XLogP3 of 1.8 and MW of 190.25 Da, this compound is well-suited as a fragment-sized building block for kinase-focused libraries where the 3-cyclopentyl substituent provides a balance of hydrophobic contacts and favorable physicochemical properties [1]. The 5-amino and 4-carbonitrile groups serve as synthetic handles for constructing pyrazolo[3,4-d]pyrimidine scaffolds, which form the core of multiple PDE9 and kinase inhibitor chemotypes described in the patent literature [2]. The slightly higher lipophilicity compared to its regioisomer (XLogP3 1.7) may be advantageous when targeting kinase ATP-binding pockets with hydrophobic gatekeeper residues.

Synthesis of PDE9 Inhibitor Scaffolds via Cyclocondensation Chemistry

The 5-amino-4-carbonitrile motif is a well-precedented precursor for cyclocondensation with formamide derivatives or orthoesters to generate pyrazolo[3,4-d]pyrimidin-4-one systems, which have been patented as selective PDE9 inhibitors for neurodegenerative disease applications [1]. The 3-cyclopentyl group of the target compound provides steric differentiation from the more common 3-methyl or 3-phenyl analogs, offering medicinal chemistry teams access to underexplored regions of chemical space in the PDE9 inhibitor pharmacophore [2].

Comparative Physicochemical Profiling in Lead Optimization Programs

The target compound's intermediate XLogP3 (1.8) between the des-methyl analog (1.3) and the cyclohexyl analog (2.4) makes it a useful probe for exploring the lipophilicity-activity relationship in a congeneric series [1]. Medicinal chemistry groups can use this compound as a reference point to assess whether the 3-cyclopentyl group provides an optimal balance of potency, solubility, and metabolic stability relative to smaller (methyl) or larger (cyclohexyl) cycloalkyl substituents in aminopyrazole-based inhibitor series [2].

Multi-Vendor Procurement for Gram-Scale Intermediate Synthesis

In research settings requiring reproducible synthesis of advanced intermediates, the availability of this compound from multiple verified suppliers (AKSci, BOC Sciences) with documented ≥95% purity and SDS/COA support provides supply chain resilience [1]. This is particularly relevant for medicinal chemistry groups scaling up hit-to-lead optimization, where batch-to-batch consistency and procurement reliability are critical for project timelines [2].

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